Product packaging for Maleimide, N-chloromethyl-(Cat. No.:CAS No. 7685-96-3)

Maleimide, N-chloromethyl-

Cat. No.: B1618822
CAS No.: 7685-96-3
M. Wt: 145.54 g/mol
InChI Key: SMQIAQVRHOQLKW-UHFFFAOYSA-N
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Description

Academic Significance within Maleimide (B117702) Chemistry

The field of maleimide chemistry has its roots in the study of unsaturated imide compounds. Maleimide itself, with the chemical formula H2C2(CO)2NH, is a fundamental building block in organic synthesis. wikipedia.org The historical development of maleimide chemistry involved the exploration of N-substituted derivatives, which led to the discovery that modifying the nitrogen atom could significantly alter the compound's reactivity and applications.

N-Chloromethylmaleimide stands out in this class of compounds due to its dual reactivity. The maleimide ring is an excellent Michael acceptor, readily reacting with nucleophiles like thiols, while the chloromethyl group can participate in nucleophilic substitution reactions. ontosight.ai This bifunctionality allows for the design of cross-linking agents and the synthesis of complex molecular architectures.

Structural Attributes and Their Implications for Chemical Reactivity

The chemical reactivity of N-Chloromethylmaleimide is a direct consequence of its molecular structure. The key features are the electrophilic maleimide double bond and the reactive chloromethyl group.

The maleimide ring contains two carbonyl groups that withdraw electron density from the carbon-carbon double bond, making it highly susceptible to nucleophilic attack. This is the basis for its widespread use in bioconjugation, where it selectively reacts with thiol groups (present in cysteine residues of proteins) via a Michael addition reaction to form stable covalent bonds. wikipedia.org

The N-chloromethyl group provides a second site for reaction. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. ontosight.ai This enables the attachment of N-Chloromethylmaleimide to various substrates, which can then be further functionalized through the maleimide ring. For instance, it has been used to incorporate maleimide groups into polystyrene via a Friedel-Crafts reaction. city.ac.ukresearchgate.net

The combination of these two reactive sites makes N-Chloromethylmaleimide a versatile reagent in chemical synthesis.

Research Landscape and Emerging Applications in Advanced Chemistry

The unique properties of N-Chloromethylmaleimide have led to its application in several advanced areas of chemistry.

Bioconjugation: This is a primary application where N-Chloromethylmaleimide is used to link biomolecules, such as proteins and peptides, to other molecules or surfaces. nih.gov This process is crucial for developing targeted drug delivery systems, diagnostic tools, and for studying proteins in their biological context. wikipedia.orgpku.edu.cnrsc.org

Polymer Chemistry: N-Chloromethylmaleimide is employed in the synthesis of functionalized polymers. city.ac.uk By incorporating maleimide groups into polymer chains, materials with specific properties can be created. city.ac.ukresearchgate.net For example, maleimide-functionalized polymers can be cross-linked through various reactions, including photo-crosslinking and Diels-Alder reactions, to form robust networks. researchgate.netresearchgate.net These materials have potential applications in areas such as self-healing polymers and nanocomposites. researchgate.net

Organic Synthesis: As a bifunctional building block, N-Chloromethylmaleimide is a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical compounds. ontosight.ai For instance, it has been used in the synthesis of MIRA-2, an intermediate for other reactive compounds. nih.gov

Materials Science: The compound is utilized in creating maleimide-functionalized materials, including polystyrene composites. These materials can exhibit enhanced thermal stability and other desirable properties. researchgate.netnih.gov

Interactive Data Table: Properties of N-Chloromethylmaleimide

PropertyValueSource
Chemical Formula C5H4ClNO2 ontosight.ainih.gov
Molecular Weight 145.54 g/mol nih.gov
CAS Number 7685-96-3 nih.gov
IUPAC Name 1-(chloromethyl)pyrrole-2,5-dione nih.gov
Canonical SMILES C1=CC(=O)N(C1=O)CCl nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4ClNO2 B1618822 Maleimide, N-chloromethyl- CAS No. 7685-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQIAQVRHOQLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227661
Record name Maleimide, N-chloromethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7685-96-3
Record name Maleimide, N-chloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007685963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleimide, N-chloromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of N Chloromethylmaleimide

Conventional Synthetic Routes to N-Chloromethylmaleimide

Traditional approaches to the synthesis of N-Chloromethylmaleimide and its N-alkyl analogues rely on well-established organic reactions. These methods, while effective, often involve multiple steps and the use of classical reagents.

N-Alkyl Maleimide (B117702) Formation via Maleic Anhydride (B1165640) and Primary Amines

A fundamental and widely employed method for the synthesis of N-substituted maleimides involves a two-step sequence starting from maleic anhydride and a primary amine. The initial step is the acylation of the primary amine with maleic anhydride, which readily occurs at room temperature to form the corresponding N-substituted maleamic acid. This intermediate is then subjected to cyclodehydration to yield the final N-alkyl maleimide.

The cyclization of the maleamic acid is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride, often with a catalyst like sodium acetate. semanticscholar.org This classic method provides a versatile route to a wide array of N-substituted maleimides.

ReactantsConditionsProductYieldReference
Maleic Anhydride, 4-ChloroanilineAcetic Anhydride, Sodium Acetate, 60-70°C, 1 hourN-(4-chlorophenyl)maleimide70% semanticscholar.org
Maleic Anhydride, AnilineToluene (B28343), p-Toluenesulfonic acid, RefluxN-phenylmaleimideNot specifiedA known method of synthesis.

Chloromethylation of Maleimide and its Derivatives

Direct chloromethylation of the maleimide nitrogen presents a more direct route to N-Chloromethylmaleimide. This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. This approach is analogous to the well-known Blanc chloromethylation of aromatic compounds. thieme-connect.de The reaction proceeds via an electrophilic attack on the nitrogen atom of the maleimide ring. However, specific and detailed procedures for the direct chloromethylation of the maleimide parent ring are not extensively documented in readily available literature, with much of the focus being on aromatic substrates. thieme-connect.deresearchgate.net

Two-Step Synthesis via N-Methylolmaleimide Intermediates

A common and effective two-step synthesis of N-Chloromethylmaleimide proceeds through the formation of an N-hydroxymethylmaleimide (also known as N-methylolmaleimide) intermediate.

In the first step, maleimide is reacted with formaldehyde in an aqueous solution, often with a catalytic amount of a weak base like potassium carbonate, to yield N-hydroxymethylmaleimide. This reaction is typically carried out at reflux temperature.

The subsequent step involves the conversion of the hydroxyl group of N-hydroxymethylmaleimide to a chloro group. This is a classic nucleophilic substitution reaction where the hydroxyl group is first protonated or activated, followed by displacement by a chloride ion. A common reagent for this transformation is thionyl chloride (SOCl₂), which reacts with the alcohol to form a chlorosulfite intermediate that readily undergoes substitution by a chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts. derpharmachemica.com While this is a standard organic transformation, specific, detailed laboratory procedures for the conversion of N-hydroxymethylmaleimide to N-Chloromethylmaleimide are not extensively detailed in the reviewed literature.

Advanced and Green Synthesis Protocols

In response to the growing demand for more sustainable chemical processes, advanced and green synthesis protocols for N-substituted maleimides have been developed. These methods aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous reagents and solvents.

Catalytic Dehydration-Cyclization Approaches for N-Substituted Maleimides

A significant advancement in the synthesis of N-substituted maleimides involves the use of catalysts to promote the dehydration and cyclization of N-substituted maleamic acids. This approach often allows for milder reaction conditions and can improve yields compared to traditional methods. A variety of catalysts have been explored for this transformation. For instance, p-toluenesulfonic acid has been used as a dehydrating agent in toluene under reflux conditions. semanticscholar.org More recently, the development of solid acid catalysts is being explored as a greener alternative, offering advantages such as ease of separation and reusability. google.com

Maleamic Acid PrecursorCatalystSolventConditionsProductYieldReference
N-(4-chloro)maleanilic acidSodium AcetateAcetic Anhydride60-70°C, 1 hourN-(4-chlorophenyl)maleimide70% semanticscholar.org
N-arylmaleamic acidsAcidic Ionic LiquidNot specifiedNot specifiedN-arylmaleimidesNot specifiedA known catalytic method.
Substituted maleamic acidsBetaineToluene100-180°CSubstituted maleimides77.6% (for BMI) google.com

Microwave-Assisted Synthesis of Maleimide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of N-substituted maleimides, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.netcore.ac.uk

The microwave-assisted cyclization of N-substituted maleamic acids is a notable example. In one study, the synthesis of N-(4-chlorophenyl)maleimide via microwave irradiation at 90°C was completed in just 30 seconds, with a slight increase in yield compared to the conventional heating method which required one hour. tandfonline.com This rapid and efficient heating is a key advantage of microwave technology in chemical synthesis.

Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing its green credentials by reducing waste. One-pot microwave-induced synthesis of N-carboxyalkyl maleimides from maleic anhydride and amino acids has been reported to give excellent yields (90-96%) in a short reaction time. core.ac.uk

ReactantsMethodConditionsProductYieldReaction TimeReference
N-(4-chloro)maleanilic acid, Acetic Anhydride, Sodium AcetateConventional Heating60-70°CN-(4-chlorophenyl)maleimide70%60 minutes tandfonline.com
N-(4-chloro)maleanilic acid, Acetic Anhydride, Sodium AcetateMicrowave Irradiation90°CN-(4-chlorophenyl)maleimide73%30 seconds tandfonline.com
Maleic Anhydride, BenzylamineMicrowave IrradiationNot specifiedN-Benzylmaleimide96%Not specified core.ac.uk
Maleic Anhydride, AllylamineMicrowave IrradiationNot specifiedN-Allylmaleimide82%Not specified core.ac.uk

Azeotropic Distillation Techniques in Maleimide Preparation

The synthesis of N-substituted maleimides, a class of compounds to which N-chloromethylmaleimide belongs, frequently involves the cyclodehydration of an N-substituted maleamic acid intermediate. This intermediate is typically formed by the reaction of a primary amine with maleic anhydride. google.comepo.org A critical step in obtaining high yields of the final maleimide product is the efficient removal of water generated during the ring-closure (imidization) reaction. google.comrloginconsulting.com Azeotropic distillation is a widely employed and effective technique for this purpose. google.comgoogle.com

This method relies on the use of an organic solvent that forms a low-boiling azeotrope with water. epo.orggoogle.com By heating the reaction mixture to reflux, the water-solvent azeotrope is continuously distilled off, effectively removing water from the system and driving the equilibrium towards the formation of the imide. google.comgoogleapis.com The condensed vapors are collected in a Dean-Stark trap or a similar apparatus, where the immiscible water separates from the organic solvent. The organic solvent is then returned to the reaction vessel, allowing the process to continue until the theoretical amount of water has been collected.

Commonly used solvents for this purpose are those that are inert under the reaction conditions and form a suitable azeotrope with water, such as toluene, xylenes (B1142099), or benzene (B151609). epo.orgrloginconsulting.com The choice of solvent can influence the reaction temperature and efficiency. For instance, xylenes are often preferred due to their higher boiling points and cost-effectiveness. epo.org To enhance the rate of dehydration, acid catalysts are often employed in conjunction with azeotropic distillation. googleapis.com This combination of heat, catalysis, and continuous water removal provides an industrially viable and efficient route for the preparation of various N-substituted maleimides. google.comgoogleapis.com

Strategies for N-Chloromethylmaleimide Derivatization

N-chloromethylmaleimide is a valuable synthetic intermediate due to the presence of two distinct reactive sites: the electrophilic double bond of the maleimide ring and the highly reactive N-chloromethyl group. The primary strategy for its derivatization focuses on the N-chloromethyl moiety, where the chlorine atom acts as an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents at the nitrogen atom, making N-chloromethylmaleimide a versatile building block for more complex molecules.

The carbon atom of the chloromethyl group is electrophilic and readily attacked by a diverse range of nucleophiles. youtube.comkhanacademy.org This reactivity is central to the synthesis of a library of N-substituted maleimides, where the maleimide core is retained while the N-substituent is varied. The derivatization can be tailored by selecting appropriate nucleophiles to introduce specific functionalities, chirality, or other desired chemical properties.

Synthesis of Chiral and Achiral N-Substituted Maleimides

The reactive N-chloromethyl group is an ideal handle for synthesizing both chiral and achiral N-substituted maleimides via nucleophilic substitution. This approach offers a straightforward method for appending various organic moieties to the maleimide nitrogen.

Synthesis of Achiral N-Substituted Maleimides: A wide array of achiral N-substituted maleimides can be prepared by reacting N-chloromethylmaleimide with various achiral nucleophiles. These nucleophiles can include primary and secondary amines, thiols, and alcohols, leading to the formation of N-aminomethyl, N-thiomethyl, and N-alkoxymethyl maleimides, respectively. The reaction typically proceeds under mild conditions, driven by the displacement of the chloride ion.

Synthesis of Chiral N-Substituted Maleimides: The synthesis of chiral N-substituted maleimides is a significant area of interest, as these compounds have applications in asymmetric synthesis and as chiral building blocks. arkat-usa.orgmdpi.com A common strategy involves the reaction of maleic anhydride with chiral amines, often derived from amino acids, followed by dehydration. arkat-usa.orgmdpi.com

Alternatively, using N-chloromethylmaleimide as a precursor, chiral N-substituted maleimides can be synthesized by direct substitution with a chiral nucleophile. For example, chiral amines or the carboxylate or amino groups of amino acid esters can serve as nucleophiles to displace the chloride, thereby tethering a chiral auxiliary to the maleimide nitrogen. This method avoids the potentially harsh conditions of maleamic acid dehydration, which could be detrimental to sensitive chiral centers. mdpi.com

Below is a table summarizing representative nucleophiles used in the derivatization of N-chloromethylmaleimide to generate new N-substituted maleimides.

Nucleophile ClassExample NucleophileResulting N-SubstituentProduct Type
Primary AmineAniline-CH₂-NH-PhAchiral N-Substituted Maleimide
Secondary AmineDiethylamine-CH₂-N(CH₂CH₃)₂Achiral N-Substituted Maleimide
Chiral Amino Acid Ester(S)-Alanine methyl ester-CH₂(NH)-CH(CH₃)COOCH₃Chiral N-Substituted Maleimide
ThiolThiophenol-CH₂-S-PhAchiral N-Substituted Maleimide
AlcoholMethanol-CH₂-OCH₃Achiral N-Substituted Maleimide

Introduction of Diverse Functional Groups onto the Maleimide Core

The derivatization of N-chloromethylmaleimide is a powerful strategy for introducing a vast range of functional groups, significantly expanding its utility in materials science, bioconjugation, and synthetic chemistry. arkat-usa.org The primary route for this functionalization is the nucleophilic substitution of the chloride atom on the N-methyl group.

This reaction allows for the covalent attachment of molecules containing nucleophilic centers such as amines, thiols, azides, and carboxylates. For example, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can then participate in "click chemistry" reactions like the Huisgen cycloaddition. Reaction with thiols or thiolates yields thioethers, a common linkage in bioconjugation chemistry. nih.gov The maleimide double bond itself remains available for subsequent reactions, such as Michael additions with thiols from cysteine residues in proteins or Diels-Alder cycloadditions. mdpi.com

The following table details various nucleophiles and the corresponding functional groups that can be introduced onto the N-substituent of the maleimide.

NucleophileReagent ExampleIntroduced Functional GroupPotential Application
Azide IonSodium Azide (NaN₃)Azide (-N₃)Click Chemistry, Bioorthogonal Labeling
Thiocyanate IonPotassium Thiocyanate (KSCN)Thiocyanate (-SCN)Synthesis of Heterocycles
Iodide IonSodium Iodide (NaI)Iodomethyl (-CH₂I)Finkelstein reaction for further substitution
Hydroxide IonSodium Hydroxide (NaOH)Hydroxymethyl (-CH₂OH)Precursor for esters and ethers
ThiolCysteineThioether (-S-Cys)Bioconjugation, Peptide Labeling
AmineGlycineSecondary Amine (-NH-CH₂COOH)Synthesis of Amino Acid Derivatives
CarboxylateSodium Acetate (CH₃COONa)Ester (-O-C(O)CH₃)Protecting group, Synthetic Intermediate

This dual reactivity—a highly versatile N-chloromethyl group for introducing diverse functionalities and a reactive double bond—makes N-chloromethylmaleimide a key platform chemical for creating complex, multifunctional molecules.

Reaction Mechanisms and Mechanistic Investigations Involving N Chloromethylmaleimide

Reactivity of the N-Chloromethyl Moiety

The N-chloromethyl group is a key functional component of N-chloromethylmaleimide, primarily engaging in nucleophilic substitution and alkylation reactions. ontosight.ai Its reactivity is attributed to the electrophilic nature of the carbon atom, which is susceptible to attack by nucleophiles.

The N-chloromethyl group readily undergoes nucleophilic substitution reactions. These reactions can proceed through two primary mechanistic pathways: a unimolecular (SN1) or a bimolecular (SN2) process. libretexts.orglibretexts.org

In an SN1 reaction , the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. allen.in This is then rapidly attacked by a nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. msu.edu

Conversely, an SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. allen.inwikipedia.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. msu.eduvanderbilt.edu

The choice between an SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. For N-chloromethylmaleimide, the primary nature of the carbon bearing the chlorine atom generally favors an SN2 mechanism. However, the potential for resonance stabilization of a carbocation intermediate by the adjacent nitrogen and carbonyl groups could also allow for an SN1 pathway under certain conditions.

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

FeatureSN1 ReactionSN2 Reaction
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity Unimolecular libretexts.orgBimolecular libretexts.org
Reaction Steps Two steps (carbocation intermediate) allen.inOne step (concerted) allen.in
Stereochemistry RacemizationInversion of configuration
Substrate Structure Favored by tertiary > secondaryFavored by methyl > primary > secondary

Alkylation Reactions in Organic Synthesis

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental process in organic synthesis. wikipedia.orgmt.com N-Chloromethylmaleimide serves as an alkylating agent, where the N-chloromethyl group is transferred to a nucleophilic substrate. ontosight.ai This reaction is a type of nucleophilic substitution. libretexts.org

These reactions are widely used to introduce the maleimide (B117702) functionality into various molecules. For instance, amines, thiols, and carbanions can act as nucleophiles, attacking the electrophilic carbon of the N-chloromethyl group to form C-N, C-S, and C-C bonds, respectively. wikipedia.org The alkylation of amines with alkyl halides, for example, is a well-established method for forming carbon-nitrogen bonds. rsc.org

The efficiency of these alkylation reactions is often enhanced by the use of a base, which can deprotonate the nucleophile to increase its reactivity. The choice of solvent and reaction temperature also plays a critical role in the outcome of the reaction.

Maleimide Ring Reactivity

The maleimide ring is an electron-deficient system, making it an excellent electrophile in several important reactions, most notably Diels-Alder cycloadditions and Michael additions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org It is a concerted, pericyclic reaction between a conjugated diene and a dienophile (in this case, the maleimide ring). wikipedia.orgvanderbilt.edu The reaction is thermally allowed and proceeds through a cyclic transition state. wikipedia.org

The maleimide double bond is an excellent dienophile due to the electron-withdrawing nature of the adjacent carbonyl groups. This enhances its reactivity towards electron-rich dienes. vanderbilt.edu The reaction of N-chloromethylmaleimide with a diene, such as furan (B31954), results in the formation of a bicyclic adduct. researchgate.netresearchgate.net

The selectivity of the Diels-Alder reaction is a key aspect and can be considered in terms of both regioselectivity and stereoselectivity .

Regioselectivity refers to the orientation of the diene and dienophile when both are unsymmetrical. masterorganicchemistry.com The preferred product is often determined by considering the electronic properties of the substituents on both the diene and the dienophile. vanderbilt.edumasterorganicchemistry.com By analyzing the resonance structures of the reactants, one can predict which atoms will preferentially bond. vanderbilt.edu

Stereoselectivity in the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituent with pi-system character (in this case, the carbonyl groups of the maleimide) preferentially occupies the endo position in the transition state. cureffi.org This preference is thought to arise from favorable secondary orbital interactions between the diene and the dienophile. cureffi.org However, the exo product can also be formed, and the ratio of endo to exo products can be influenced by reaction conditions such as temperature and solvent polarity. nih.gov Kinetic studies of the Diels-Alder reaction between maleimides and furans have been conducted to understand the temperature dependence of the reaction rates and product distribution. nih.gov

Table 2: Factors Influencing Diels-Alder Reaction Selectivity

SelectivityDescriptionGoverning Principle
Regioselectivity The orientation of addition when both diene and dienophile are unsymmetrical. masterorganicchemistry.comElectronic effects of substituents. masterorganicchemistry.com
Stereoselectivity The preferential formation of one stereoisomer over another.The "endo rule" and secondary orbital interactions. cureffi.org

Michael Addition Reactions with Nucleophilic Species

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org The electron-poor double bond of the maleimide ring in N-chloromethylmaleimide makes it a prime Michael acceptor. adichemistry.com A wide range of nucleophiles, known as Michael donors, can participate in this reaction, including thiols, amines, and enolates. wikipedia.orgadichemistry.com

The reaction is typically initiated by a base, which generates the nucleophilic species. The nucleophile then adds to the β-carbon of the maleimide ring, leading to the formation of an enolate intermediate. adichemistry.com This intermediate is then protonated to yield the final adduct. adichemistry.comlibretexts.org Michael additions are generally thermodynamically controlled. organic-chemistry.org

One of the most significant applications of the Michael addition involving maleimides is the conjugation with thiol-containing molecules, such as cysteine residues in proteins. bio-techne.combiosyn.com This reaction is highly specific and efficient at physiological pH, resulting in the formation of a stable thioether bond. biosyn.com

The mechanism involves the nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring. biosyn.com This forms a carbanion intermediate which is subsequently protonated by water or another proton source to give the stable thioether conjugate. The reaction is generally rapid, with half-reaction times at pH 7 being very short. biosyn.com

However, the stability of the resulting succinimidyl thioether can be a concern, as it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. creativepegworks.com Furthermore, when the thiol is part of an N-terminal cysteine, a side reaction involving intramolecular cyclization can occur, leading to the formation of a thiazine (B8601807) derivative. bachem.com This rearrangement proceeds through a nucleophilic attack of the N-terminal amine on one of the succinimide (B58015) carbonyls, followed by transcyclization. bachem.com Strategies to prevent these side reactions and enhance the stability of the conjugate are an active area of research. creativepegworks.com

Interactions with Phosphine-Based Reducing Agents (e.g., TCEP, THPP)

The reactivity of the maleimide core, central to N-chloromethylmaleimide, with common phosphine-based reducing agents is a critical consideration, particularly in biochemical contexts where these reagents are used to cleave disulfide bonds. Mechanistic studies on N-substituted maleimides, such as N-ethylmaleimide, provide a framework for understanding these interactions, as the reaction primarily involves the maleimide's carbon-carbon double bond. bath.ac.uk

Tris(2-carboxyethyl)phosphine (TCEP) and tris(hydroxypropyl)phosphine (B1588583) (THPP) exhibit distinct reaction pathways with the maleimide moiety. bath.ac.uk The reaction of TCEP with an N-substituted maleimide results in the formation of a stable ylene adduct. This occurs through the nucleophilic attack of the phosphorus atom on one of the carbons of the maleimide double bond. The resulting product is notably stable and resistant to subsequent nucleophilic attack. bath.ac.uk

In contrast, THPP reacts with N-substituted maleimides to reduce the carbon-carbon double bond, yielding the corresponding succinimide derivative. Mechanistic investigations involving deuterated buffer solutions indicate that this process likely proceeds through a transient phosphine (B1218219) intermediate, similar to the initial step with TCEP, which is then hydrolyzed to form the saturated succinimide ring. bath.ac.uk This reduction of the maleimide to a succinimide can significantly impact applications where the maleimide's Michael acceptor capability is desired. bath.ac.uk

These distinct outcomes highlight the importance of selecting an appropriate reducing agent when working with maleimides like N-chloromethylmaleimide, as the choice can lead to either a stable adduct or complete reduction of the reactive double bond.

Transition-Metal-Catalyzed Transformations

Transition-metal-catalyzed reactions have become a powerful tool for C-H bond functionalization, and maleimides, including N-substituted variants, are valuable coupling partners in these transformations. rsc.org This strategy provides a direct and efficient route to synthesize a wide array of structurally complex molecules containing the maleimide unit, which is a core structure in various pharmaceuticals and natural products. rsc.org Catalysis by metals such as rhodium (Rh), palladium (Pd), and ruthenium (Ru) enables chelation-assisted C-H activation, followed by a Heck-type reaction or cyclization with the maleimide. rsc.org

Directed C-H Alkenylation with Maleimides

A significant application of transition-metal catalysis involving maleimides is the directed C-H alkenylation of arenes. rsc.orgrsc.org In this process, a directing group on an aromatic substrate guides a metal catalyst to selectively cleave a specific C-H bond (typically at the ortho-position), forming a metallacycle intermediate. bohrium.comrsc.org This intermediate then undergoes migratory insertion with an N-substituted maleimide, effectively coupling the arene and the maleimide to form a new carbon-carbon bond. bohrium.com

Rhodium(III) catalysts have proven particularly effective for these transformations. acs.orgacs.org Research has demonstrated that a variety of N-substituted maleimides can participate efficiently in these reactions. The nature of the N-substituent often has a minimal impact on the reaction's success, allowing for broad substrate scope. For example, reactions of N-chloroimines with various N-substituted maleimides catalyzed by Rh(III) proceed with good to excellent yields. acs.org

Table 1: Rh(III)-Catalyzed Reaction of 1-phenyl-N-chloroethan-1-imine with Various N-Substituted Maleimides

N-Substituent Product Yield (%)
Ethyl 3ab 64
n-Butyl 3ac 62
tert-Butyl 3ad 79
Cyclohexyl 3ae 80
Benzyl 3af 72

Data sourced from a study on Rh(III)-catalyzed annulation reactions, demonstrating the versatility of N-substituted maleimides as coupling partners. acs.org

This methodology represents a powerful and atom-economical approach to creating complex heterocyclic and spirocyclic scaffolds from relatively simple precursors. rsc.orgresearchgate.net

Mechanistic Studies of Catalyst-Mediated Reactions

Detailed mechanistic investigations have provided significant insight into the catalytic cycle of transition-metal-mediated reactions involving maleimides. For Rh(III)-catalyzed C-H activation and annulation, a plausible mechanism has been proposed based on experimental and computational studies. bohrium.comacs.org

The key steps are generally understood as follows:

C-H Activation : The catalytic cycle often begins with a chelation-assisted, reversible C-H bond cleavage on the aromatic substrate, forming a five- or six-membered rhodacycle intermediate. The reversibility of this step has been supported by hydrogen-deuterium exchange experiments. bohrium.comacs.org

Migratory Insertion : The N-substituted maleimide then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond of the metallacycle. bohrium.com

Protonolysis/Reductive Elimination : The resulting intermediate can then undergo protonolysis, often facilitated by an additive like acetic acid, to regenerate the active Rh(III) catalyst and release the final annulated product. bohrium.comacs.org

Advanced Spectroscopic and Computational Characterization of N Chloromethylmaleimide Systems

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed structural and electronic analysis of N-Chloromethylmaleimide. These techniques offer a window into the atomic and molecular level, providing data on connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of N-Chloromethylmaleimide. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Chloromethylmaleimide in deuterated chloroform (CDCl₃) displays two characteristic singlet peaks. A singlet appearing at approximately 6.84 ppm corresponds to the two equivalent protons on the maleimide (B117702) ring's carbon-carbon double bond. Another singlet is observed at around 5.32 ppm, which is attributed to the two protons of the chloromethyl group (-CH₂Cl) attached to the nitrogen atom. researchgate.net The integration of these peaks confirms the 1:1 ratio of the maleimide ring protons to the chloromethyl protons.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Maleimide C-H6.84Singlet2H
N-CH₂-Cl5.32Singlet2H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. For N-Chloromethylmaleimide in CDCl₃, three distinct signals are typically observed. The carbonyl carbons of the imide ring resonate at approximately 168.17 ppm. The sp² hybridized carbons of the C=C double bond in the maleimide ring show a signal around 135.27 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at a chemical shift of about 44.28 ppm. researchgate.net

Carbon Type Chemical Shift (δ, ppm)
Carbonyl (C=O)168.17
Olefinic (C=C)135.27
Chloromethyl (N-CH₂-Cl)44.28

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments made in ¹H and ¹³C NMR. COSY spectra would show no correlations, as the protons in N-Chloromethylmaleimide are isolated singlets. An HSQC experiment would demonstrate the correlation between the proton signal at 6.84 ppm and the carbon signal at 135.27 ppm, as well as the correlation between the proton signal at 5.32 ppm and the carbon signal at 44.28 ppm, definitively linking the protons to their respective carbon atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in N-Chloromethylmaleimide. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The formation of the maleimide ring from its precursor, maleic anhydride (B1165640), can be monitored by the disappearance of the characteristic asymmetric and symmetric C=O stretching bands of the anhydride at approximately 1845 cm⁻¹ and 1777 cm⁻¹, respectively, and the appearance of the characteristic imide carbonyl absorption bands. For N-substituted maleimides, the symmetric and asymmetric C=O stretching vibrations typically appear around 1770 cm⁻¹ and 1700 cm⁻¹, respectively. The peak around 1702 cm⁻¹ is a strong indicator of the maleimide carbonyl group. researchgate.net

Other significant peaks for the maleimide ring include the C=C stretching vibration, which is observed around 830 cm⁻¹, and the C-H out-of-plane bending of the vinyl group, which appears near 696 cm⁻¹. The presence of the C-N stretching vibration can also be identified in the region of 1400-1300 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to be in the fingerprint region, typically between 800 and 600 cm⁻¹.

Vibrational Mode Approximate Wavenumber (cm⁻¹)
Asymmetric C=O Stretch (Imide)~1770
Symmetric C=O Stretch (Imide)~1700
C-N Stretch1400-1300
C=C Stretch~830
C-H Out-of-plane Bend~696
C-Cl Stretch800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. N-substituted maleimides exhibit a strong UV absorbance in the region of 300 nm. This absorption is attributed to the π → π* electronic transition of the carbon-carbon double bond, which is in conjugation with the two carbonyl groups of the imide ring. This conjugation is a key feature of the maleimide chromophore.

Upon polymerization or reaction of the double bond, this characteristic absorbance at around 300 nm disappears completely. This feature allows for the convenient monitoring of polymerization kinetics in real-time. The position of the maximum absorption (λ_max) can be influenced by the nature of the substituent on the nitrogen atom. Electron-donating or electron-withdrawing groups can cause a bathochromic (shift to longer wavelengths) or hypsochromic (shift to shorter wavelengths) shift, respectively.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. For a molecule like N-Chloromethylmaleimide, XPS can provide valuable information about the binding energies of its constituent elements: carbon (C), hydrogen (H), oxygen (O), nitrogen (N), and chlorine (Cl).

High-resolution XPS spectra of the C1s, O1s, N1s, and Cl2p regions would provide detailed information about the chemical environment of each element.

C1s Spectrum: The C1s spectrum is expected to show multiple peaks corresponding to the different carbon environments: the C-C/C-H bonds of the maleimide ring, the C=C double bond, the C-N bond, the C=O carbonyl groups, and the C-Cl bond of the chloromethyl group. The binding energy increases with the oxidation state of the carbon, so the carbonyl carbons would have the highest binding energy.

O1s Spectrum: The O1s spectrum would show a single major peak corresponding to the two equivalent oxygen atoms in the carbonyl groups of the imide ring.

N1s Spectrum: The N1s spectrum is expected to show a single peak characteristic of the imide nitrogen atom bonded to the chloromethyl group. The binding energy for an imide nitrogen is typically around 400-401 eV.

Cl2p Spectrum: The Cl2p spectrum would exhibit a doublet (Cl2p₃/₂ and Cl2p₁/₂) characteristic of the chlorine atom in the chloromethyl group.

Analysis of a maleimide-containing linker on a surface showed a C1s peak for C-C/C-H at ~285 eV, C-N at ~286 eV, and C=O at ~288.5 eV. The N1s peak for the imide nitrogen was observed at ~400.5 eV. These values provide a good reference for the expected binding energies in N-Chloromethylmaleimide.

Chromatographic and Thermal Analysis

Chromatographic techniques are essential for assessing the purity and, in the context of polymers, the molecular weight distribution of materials derived from N-Chloromethylmaleimide.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. While N-Chloromethylmaleimide itself is a small molecule and not analyzed by GPC, this technique is crucial for characterizing polymers that are synthesized using N-Chloromethylmaleimide as a monomer or are post-functionalized with it.

When N-Chloromethylmaleimide is used in polymerization reactions, GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the resulting polymer. A narrow PDI indicates a more uniform polymer chain length.

For example, in the synthesis of copolymers containing maleimide units, GPC is used to confirm the successful polymerization and to characterize the molecular weight properties of the final product. The chromatograms obtained from GPC provide a visual representation of the molecular weight distribution, with larger molecules eluting from the column earlier than smaller molecules. This information is critical for understanding the structure-property relationships of the polymer and for ensuring the quality and consistency of the material.

The following table illustrates typical data that can be obtained from GPC analysis of a polymer synthesized with a maleimide-containing monomer.

Parameter Description Typical Value Range
Mₙ ( g/mol ) Number-average molecular weight1,000 - 1,000,000+
Mₙ ( g/mol ) Weight-average molecular weight1,000 - 1,000,000+
PDI Polydispersity Index (Mₙ/Mₙ)1.1 - 5.0+

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

The thermal stability of polymers functionalized with N-chloromethylmaleimide or its derivatives is a critical aspect of their characterization. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in elucidating the thermal degradation pathways and phase transitions of these materials.

Research has shown that incorporating maleimide groups into polymer backbones, such as polystyrene, can significantly alter their thermal characteristics. For instance, the thermal stability of maleimide-functionalized polystyrene has been observed to increase with the incorporation of inorganic moieties like SiO₂ and TiO₂ in hybrid nanocomposites. TGA results indicate that these hybrid materials exhibit enhanced thermal stability compared to the unmodified polymer.

DSC analysis provides data on the glass transition temperature (Tg) of these modified polymers. The Tg of maleimide-modified polystyrene has been reported, and studies on hybrid materials show that the glass transition temperatures can increase with a higher content of inorganic components like silica. This suggests that the covalent bonding between the polymer and the inorganic network restricts the mobility of the polymer chains, leading to improved thermal properties. researchgate.netresearchgate.net

Studies on copolymers involving maleimide derivatives demonstrate multi-step degradation processes. For example, copolymers of N-(meta-chlorophenyl) maleimide show distinct stages of mass loss at different temperature ranges, with activation energies calculated for each step. rsc.org The char yield, an indicator of fire resistance, is often enhanced in polymers containing phosphorus and nitrogen groups, such as those derived from maleimide monomers. researchgate.net Terpolymers of styrene (B11656) with phosphorus- and nitrogen-containing monomers, including maleimide, have shown a 16–44% enhancement in char formation under oxidative atmospheres compared to unmodified polystyrene. researchgate.net

The following table summarizes representative findings from the thermal analysis of polymers related to N-chloromethylmaleimide.

Table 1: Thermal Properties of Maleimide-Containing Polymers

Polymer System Analytical Method Key Findings
Maleimide-functionalized Polystyrene-SiO₂/TiO₂ hybrid TGA / DSC Enhanced thermal stability with the incorporation of inorganic moieties. Increased glass transition temperatures with higher silica content. researchgate.netresearchgate.net
Terpolymers of Styrene with P- and N-containing groups (including Maleimide) TGA Char formation enhanced by 16–44% in an oxidative atmosphere compared to unmodified polystyrene. researchgate.net
Copolymers of N-(meta-chlorophenyl) maleimide TGA / DTA Multi-step thermal degradation observed, with exothermic decomposition processes. rsc.org
Polyester/bismaleimide networks DSC / TGA Retro-Diels-Alder reactions observed at temperatures above 130 °C, demonstrating thermoreversibility. chemistry-chemists.com

Electrochemical and Morphological Characterization

The electrochemical behavior and physical structure of polymers derived from N-chloromethylmaleimide are crucial for applications in electronics and advanced materials.

Cyclic Voltammetry and Electrochemical Impedance Spectroscopy of Conductive Polymers

Polymers incorporating the maleimide moiety can be designed to possess conductive properties, often through the formation of charge-transfer complexes or by integrating them into a conductive polymer blend. The electrochemical characteristics of such systems are typically investigated using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

CV is employed to study the redox processes within the polymer film, providing information on the oxidation and reduction potentials, the stability of the electroactive species, and the kinetics of electron transfer. For conductive polymers, CV can reveal the doping and de-doping processes that are fundamental to their conductivity. researchgate.net

EIS is a powerful non-destructive technique used to probe the electrical properties of materials and their interfaces. researchgate.net In the context of conductive polymer coatings, EIS can be used to evaluate their barrier properties and corrosion protection performance. researchgate.net An equivalent circuit model is often used to analyze the impedance data, allowing for the quantification of properties such as coating capacitance, pore resistance, and charge transfer resistance. researchgate.net For instance, a high impedance at low frequencies is typically indicative of good barrier performance. The technique can differentiate between capacitive behavior, characteristic of intact barrier coatings, and the emergence of additional time constants that may signify electrochemical processes related to coating degradation. researchgate.net While specific studies on polymers exclusively derived from N-chloromethylmaleimide are not prevalent, the functionalization of surfaces and polymers using this compound allows for subsequent modification with electroactive species, which can then be characterized by these methods.

Electron Microscopy (SEM, TEM) for Polymer Morphology and Nanostructure

The morphology and nanostructure of polymers and composites synthesized using N-chloromethylmaleimide are commonly visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These techniques provide direct insight into the material's physical architecture at the micro- and nanoscale.

In the study of hybrid nanocomposites, SEM and TEM are used to characterize the shape, size, and distribution of inorganic particles (like SiO₂/TiO₂) within the maleimide-functionalized polymer matrix. researchgate.net TEM analysis has confirmed that in such hybrid systems, the inorganic particles can be much smaller and more finely dispersed compared to binary systems. researchgate.net This fine dispersion is often attributed to the covalent bonding between the organic and inorganic phases, facilitated by coupling agents that react with the maleimide groups.

SEM micrographs can reveal the surface morphology of the polymer films, while TEM can provide detailed images of the internal structure, including the phase-separated morphology in polymer blends or the aggregation of specific components. For example, in polyamide-tethered polyhedral oligosilsesquioxane (POSS) nanocomposites, where maleimide-containing polyamides react with amino-functionalized POSS, TEM analysis has been used to confirm the formation of sphere-shaped POSS aggregate cages. The ability to control and verify the nanostructure is essential for tailoring the mechanical and functional properties of these advanced materials.

Computational Chemistry and Theoretical Modeling

Theoretical modeling and computational chemistry provide molecular-level understanding that complements experimental characterization.

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular and electronic structure of N-chloromethylmaleimide and its derivatives. These calculations can elucidate the geometric parameters, vibrational frequencies, and electronic properties of the molecule.

The reactivity of N-chloromethylmaleimide is directly related to its electronic structure. The two carbonyl groups on the maleimide ring are electron-withdrawing, which makes the carbon-carbon double bond electrophilic and highly susceptible to Michael addition reactions. The N-chloromethyl group serves as a reactive site for nucleophilic substitution. DFT calculations can quantify the charge distribution within the molecule, highlighting these reactive centers.

Furthermore, DFT can be used to simulate vibrational spectra (e.g., IR and Raman), which aids in the assignment of experimental spectral bands. For example, calculations can distinguish between the vibrational modes of different photoproducts in cross-linking reactions involving the maleimide moiety. Geometry optimizations and frequency analyses at the DFT level support the interpretation of experimental data from techniques like Resonance Enhanced Multiphoton Ionization (REMPI) spectroscopy.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of maleimide systems at a molecular level. While specific computational studies exclusively targeting N-Chloromethylmaleimide are not extensively documented in dedicated publications, a wealth of theoretical research on closely related N-substituted maleimides provides profound mechanistic insights that are directly applicable. These studies allow for the detailed examination of reaction pathways, the characterization of transition states and intermediates, and the quantification of energy barriers, offering a predictive and explanatory framework for the observed reactivity.

The primary reactive sites of an N-substituted maleimide are the activated carbon-carbon double bond and the substituents on the nitrogen atom. Computational models are crucial in dissecting the electronic and steric factors that govern the kinetics and thermodynamics of reactions at these sites.

Michael Addition Reactions:

The quintessential reaction of the maleimide core is the Michael addition of nucleophiles, such as thiols, to the electron-deficient double bond. This reaction is fundamental to the use of maleimides in bioconjugation. Computational studies on model systems, like the addition of methanethiol to N-methylmaleimide, have been performed to quantify the energetics of this process. acs.org These calculations reveal that the reaction is highly exothermic, indicating a strong thermodynamic driving force for the formation of the adduct. acs.org

For instance, DFT calculations at the M06-2X/6-311+G(d,p) level of theory predict the reaction energy (ΔE) for the addition of methanethiol to N-methylmaleimide to be approximately -29 kcal/mol. acs.org This significant release of energy underscores the stability of the resulting succinimide (B58015) thioether product.

Calculated Reaction Energetics for the Michael Addition of Methanethiol to N-Methylmaleimide acs.org
Computational MethodCalculated ParameterValue (kcal/mol)
M06-2X/6-311+G(d,p)Reaction Energy (ΔE)-29
B3LYP/6-31G(d) (with single-point corrections)Reaction Energy (ΔE)-28

These computational findings for N-methylmaleimide serve as a strong proxy for understanding the behavior of N-Chloromethylmaleimide. The fundamental mechanism involves the nucleophilic attack of the thiolate on one of the double bond carbons, leading to a stabilized enolate intermediate, which is subsequently protonated to yield the final product. Simulations of the reaction pathway can map the Gibbs free energy profile, identifying the transition state and calculating the activation energy barrier, which is the key determinant of the reaction rate.

Reactions Involving the N-Substituent:

The N-chloromethyl group introduces a second, distinct reactive site to the molecule: the electrophilic methylene carbon attached to the chlorine atom. This site is susceptible to nucleophilic substitution (an SN2-type reaction), where the chloride ion acts as a good leaving group.

Computational studies on analogous systems, such as the nucleophilic substitution of tosyloxymaleimides, demonstrate the power of DFT to model this type of reaction. nih.gov Such simulations typically involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant (N-Chloromethylmaleimide and a nucleophile), the transition state, and the product.

Frequency Calculations: Confirming the nature of the stationary points. The reactant and product have no imaginary frequencies, while the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Cl bond and formation of the C-Nucleophile bond). nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the minimum energy path that connects the transition state to the reactant and product, confirming that the identified transition state is correct for the reaction of interest. nih.gov

These analyses provide a quantitative measure of the activation barrier for the substitution reaction at the chloromethyl group, allowing for a direct comparison of its reactivity with the Michael addition pathway at the maleimide ring. This computational approach is critical for predicting whether, under specific conditions, a nucleophile would preferentially react at the C=C double bond or at the N-CH2Cl group, thereby guiding synthetic strategies.

Radical Reactions and Polymerization:

Theoretical studies have also been applied to understand the behavior of maleimides in radical reactions, such as in the grafting of maleimide onto polymer chains. nih.gov DFT calculations can determine bond dissociation energies and the stability of radical intermediates. For N-Chloromethylmaleimide, computational simulations could predict the ease of homolytic cleavage of the C-Cl bond versus the addition of a radical to the double bond, providing mechanistic insights into its role as a cross-linking agent or monomer in polymerization processes initiated by UV radiation or thermal radical initiators. nih.gov

Applications in Advanced Materials Science and Chemical Biology Research

Polymer and Hybrid Material Development

N-chloromethylmaleimide serves as a versatile building block in the development of advanced polymers and hybrid materials due to the reactive nature of both its maleimide (B117702) double bond and its N-chloromethyl group. This dual reactivity allows for its incorporation into a wide array of material architectures, imparting specific functionalities and enhanced properties.

Synthesis of Maleimide-Functionalized Polymer Composites and Organic-Inorganic Hybrids

The synthesis of functionalized polymer composites often involves the chemical modification of existing polymers or the use of functional monomers in polymerization processes. N-chloromethylmaleimide can be used to introduce the reactive maleimide group onto polymer backbones, which can then participate in further reactions.

A notable application is in the creation of organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic components on a nanometer or sub-micrometer scale. mdpi.commdpi.com These materials are classified into two main categories based on the nature of the interaction between the organic and inorganic phases: Class I hybrids involve weak interactions like hydrogen bonds or van der Waals forces, while Class II hybrids feature strong covalent bonds between the components. mdpi.comnih.gov The synergy between the components can lead to materials with enhanced properties that are not simply the sum of their individual parts. nih.gov

One specific example involves the preparation of transparent organic-inorganic polystyrene maleimide silica hybrids. researchgate.net In this process, maleimide-functionalized polystyrene is used in a sol-gel reaction with tetraethoxysilane (TEOS) as the inorganic precursor. researchgate.net The N-chloromethylmaleimide itself is synthesized and can be characterized by 1H NMR and 13C NMR spectroscopy. researchgate.net The resulting hybrid materials can exhibit molecular-level dispersion of the polymer within the inorganic matrix, leading to properties like optical transparency. researchgate.net

Table 1: Example Composition for Polystyrene-Maleimide-Silica Hybrid Synthesis This table is based on data related to the synthesis of hybrid polymer materials.

ReactantRoleExample Molar Quantity
Maleimide-functionalized PolystyreneOrganic Polymer MatrixVaries based on desired properties
Tetraethoxysilane (TEOS)Inorganic Silica Precursor0.04 mol
γ-Aminopropylsilane (γ-APS)Crosslinking/Coupling AgentVaries
1,4-DioxaneSolventSufficient for dissolution
Acid CatalystSol-Gel CatalystVaries

This interactive table summarizes the typical components used in the sol-gel synthesis of organic-inorganic hybrid materials as described in the research. researchgate.net

Role as Crosslinking Agents in Polymer Networks and Hydrogels

The maleimide group is well-known for its ability to form covalent bonds, making it a valuable component in crosslinking applications. Crosslinking is a critical process that transforms linear polymer chains into a three-dimensional network, significantly altering the material's mechanical and physical properties, such as insolubility and thermal stability. rsc.org

In the context of hydrogels—three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water—crosslinking is essential for their formation and structural integrity. mdpi.com Maleimide-thiol conjugation is a popular method for creating hydrogels for biomedical applications. biorxiv.org This "click chemistry" reaction proceeds via a Michael addition mechanism, where a thiol group attacks the electron-deficient double bond of the maleimide to form a stable thioether linkage. bachem.comvectorlabs.com This reaction is highly efficient and can occur under mild, physiological conditions. bachem.comaxispharm.com

While specific examples detailing N-chloromethylmaleimide as the direct crosslinking agent in hydrogels are not prevalent in the provided research, its maleimide functionality is the key reactive group for this purpose. The N-chloromethyl group could potentially be used to first graft the maleimide onto a polymer backbone, which is then subsequently crosslinked via thiol-maleimide chemistry. Enzymatic crosslinking is another method used in hydrogel synthesis, allowing for rapid gelation under physiological conditions. mdpi.com

Engineering of Thermally Stable and High-Performance Polymeric Materials

Polymers containing the imide structure, such as polymaleimides and polyimides, are recognized for their exceptional thermal stability and performance at high temperatures. uctm.edu Bismaleimide (BMI) resins, for example, are utilized in aerospace and microelectronics due to their high thermal resistance and desirable dielectric properties. researchgate.net The incorporation of maleimide moieties into polymer structures is a key strategy for enhancing their heat resistance.

N-substituted maleimides can be polymerized through free-radical initiation to create thermally stable polymers. uctm.edu The thermal properties of materials can be significantly improved by incorporating monomers like N-phenylmaleimide, a related compound, which increases the heat distortion temperature (HDT) of resins. yangchentech.com This allows the materials to maintain their structural integrity at elevated temperatures. yangchentech.com Additive-type polymerization reactions involving polyimide prepolymers with reactive end groups are a method to form thermally stable polyimides without the release of volatile byproducts. nasa.gov While research specifically highlighting N-chloromethylmaleimide's role in high-performance polymers is limited, its fundamental maleimide structure suggests its potential as a monomer or modifier to impart thermal stability to various polymer systems.

Polymerization-Induced Self-Assembly (PISA) for Controlled Nanostructure Formation

Polymerization-Induced Self-Assembly (PISA) is a powerful and versatile method for the one-pot synthesis of block copolymer nanoparticles with controlled morphologies, such as spheres, worms, or vesicles. mdpi.comresearchgate.net The process typically involves chain-extending a soluble polymer block (a macroinitiator) with a second monomer that, upon polymerization, forms an insoluble block. rsc.org This growing insolubility drives the self-assembly of the amphiphilic block copolymers in situ. nih.gov

Various controlled/"living" polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed in PISA. rsc.org The technique allows for the production of high concentrations of nanoparticles and is applicable in a wide range of solvents, from polar to non-polar media. mdpi.comresearchgate.net The final morphology of the nanoparticles is influenced by factors such as the relative lengths of the soluble and insoluble blocks. nih.gov Although N-chloromethylmaleimide is not explicitly mentioned in the foundational PISA literature, its potential use could be envisioned. As a functional monomer, it could be incorporated into the core-forming block of the nanoparticles, introducing reactive handles for post-synthesis modification or crosslinking of the nanoparticle core.

Research in Bioconjugation and Bioreactive Systems

The maleimide functional group is a cornerstone of modern bioconjugation chemistry, enabling the precise and stable linking of molecules to biological entities like proteins and peptides.

Site-Specific Modification of Proteins and Peptides via Thiol-Maleimide Chemistry

Site-specific modification of proteins is crucial for a wide range of applications, from basic biological research to the development of advanced therapeutics like antibody-drug conjugates (ADCs). core.ac.ukfrontiersin.org The goal is to attach a synthetic molecule (e.g., a fluorescent dye, a drug, or a polymer) to a precise location on the protein without disrupting its function. nih.govcoledeforest.com

The reaction between a maleimide and a thiol group (sulfhydryl group), found in the amino acid cysteine, is one of the most widely used methods for achieving site-selective protein modification. vectorlabs.comnih.gov This thiol-Michael addition reaction is highly chemoselective for cysteine residues, especially when conducted at a pH between 6.5 and 7.5. vectorlabs.comaxispharm.com Under these conditions, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (found in lysine residues). vectorlabs.com

Table 2: Key Features of Thiol-Maleimide Bioconjugation

FeatureDescription
Reaction Type Michael Addition
Selectivity Highly selective for thiol groups (cysteine) at pH 6.5-7.5. axispharm.com
Conditions Proceeds rapidly under mild, aqueous, near-neutral pH conditions. bachem.com
Bond Formed Stable thiosuccinimide (thioether) bond. vectorlabs.comaxispharm.com
Efficiency High yield with favorable kinetics, minimizing side reactions. chemrxiv.org

This interactive table summarizes the primary characteristics of the thiol-maleimide reaction used in bioconjugation.

The process involves the nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide's double bond, resulting in a stable covalent thioether linkage. bachem.com Because cysteine is a relatively rare amino acid on protein surfaces, targeting it with maleimide-functionalized reagents allows for a high degree of site-specificity. nih.gov This strategy is employed to create well-defined protein-polymer conjugates, attach labels for imaging, or functionalize surfaces with biomolecules for biosensors. axispharm.comnih.gov While the resulting thiosuccinimide bond is generally stable, it can undergo a reverse reaction under certain conditions or a side-reaction known as thiazine (B8601807) rearrangement if the cysteine is at the N-terminus of a peptide. bachem.com

Synthesis of Functional Bioconjugates and Protein-Polymer Conjugates

The maleimide group, readily introduced via N-chloromethylmaleimide, is a cornerstone in the synthesis of advanced bioconjugates. Its high reactivity and specificity towards thiol groups (present in cysteine residues of proteins) make it an ideal tool for covalently linking synthetic polymers to biological molecules. This "grafting-to" approach is one of the most common strategies for creating well-defined protein-polymer conjugates. nih.gov

The process typically involves first synthesizing a polymer with a reactive end-group that can be converted to a maleimide. This maleimide-terminated polymer is then reacted with a protein that has a specific, accessible cysteine residue. This site-specific conjugation ensures that the polymer is attached at a predetermined location, minimizing interference with the protein's active site and preserving its biological function. researchgate.net

Key Research Findings:

Multimeric Conjugates: Researchers have developed straightforward methods to synthesize multimeric protein-polymer conjugates, where more than one protein is attached to a single polymer chain. researchgate.net For instance, a four-armed poly(N-isopropylacrylamide) (pNIPAAm) polymer was functionalized with maleimide groups at its chain ends. This allowed for the site-specific conjugation of T4 lysozyme, demonstrating the formation of multimeric structures that are predicted to have superior properties for applications in drug delivery and nanotechnology. researchgate.net

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are often used to synthesize the polymers. These methods allow for precise control over the polymer's molecular weight and architecture, resulting in well-defined conjugates with low polydispersity indices (PDI < 1.3). nih.govresearchgate.net

Polymer Synthesis MethodTypical End-Group for BioreactivityTarget for ConjugationReference
RAFT PolymerizationMaleimideCysteine Residues researchgate.net
ATRPPyridyl DisulfideCysteine Residues nih.gov
Post-polymerization ModificationN-hydroxysuccinimide (NHS) esterLysine Residues nih.gov

Development of Reactive Platforms for Biomolecule Immobilization

The immobilization of biomolecules onto solid surfaces is critical for the development of biosensors, diagnostic arrays, and other biotechnological tools. Maleimide chemistry provides a robust and efficient method for the covalent attachment of proteins, peptides, and nucleic acids to various substrates.

The strategy involves functionalizing a surface with maleimide groups. Biomolecules containing a free thiol group can then be directly and covalently immobilized onto this reactive platform. nih.gov This covalent linkage is significantly more stable than noncovalent methods like physical adsorption, leading to more durable and reliable devices. mdpi.com

Maleimide-activated surfaces offer several advantages:

High Specificity: The reaction is highly selective for thiol groups, minimizing non-specific binding of other molecules.

Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at or near neutral pH, which helps to preserve the structure and function of the immobilized biomolecule. mdpi.com

Stable Linkage: The resulting thioether bond is stable, ensuring the long-term performance of the immobilized biomolecule. nih.gov

Advanced Reagents in Synthetic Organic Chemistry

Versatile Building Block for Complex Molecule Assembly

In the field of organic synthesis, "building blocks" are fundamental molecular units used to construct more complex compounds. researchgate.netmdpi.com N-chloromethylmaleimide serves as a quintessential building block due to its dual reactivity. The chloromethyl group provides a site for nucleophilic substitution, while the maleimide ring acts as a Michael acceptor, primarily reacting with thiols.

This dual functionality allows chemists to introduce the maleimide moiety into a wide array of molecular architectures. The N-chloromethyl group can react with alcohols, amines, and other nucleophiles to form stable linkages, tethering the maleimide group to polymers, surfaces, or other small molecules. researchgate.net This versatility makes it an indispensable tool for chemists designing and synthesizing functional materials and complex organic molecules. researchgate.netmdpi.com

Precursor for Molecular Probes, Sensors, and Switchable Systems

The maleimide group is a key component in the synthesis of advanced materials that can respond to external stimuli, such as changes in temperature or the presence of specific enzymes. These "smart" or "switchable" systems have applications in drug delivery and diagnostics.

N-chloromethylmaleimide acts as a precursor to introduce the necessary maleimide functionality into these systems. For example, injectable hydrogels have been developed that are crosslinked via thiol-maleimide reactions. These gels can be designed to incorporate temperature-sensitive liposomes and enzyme-sensitive peptide crosslinks. nih.gov

Mechanism of Action in Stimuli-Responsive Systems:

Enzyme-Responsive Release: A peptide sequence that is a substrate for a specific matrix metalloproteinase (MMP) enzyme can be used as a crosslinker in a maleimide-functionalized hydrogel. In the presence of the target enzyme, the peptide is cleaved, leading to the degradation of the hydrogel and the controlled release of an encapsulated therapeutic agent. nih.gov

Thermal Response: Temperature-sensitive liposomes can be entrapped within the hydrogel matrix. When the temperature is raised to a specific point, the liposomes become permeable, releasing their contents. nih.gov

These systems demonstrate how the maleimide group, introduced via precursors like N-chloromethylmaleimide, enables the creation of sophisticated materials that can switch their properties in response to specific biological cues.

Exploratory Applications in Functional Polymers for Biomedical Research

Design of Hydrogel Networks for Cell Studies and Regenerative Material Development

Hydrogels are water-swollen polymer networks that mimic the natural extracellular matrix (ECM), making them ideal scaffolds for tissue engineering and regenerative medicine. nih.govnih.gov The ability to functionalize these hydrogels with bioactive molecules is crucial for guiding cell behavior. Maleimide chemistry, enabled by reagents like N-chloromethylmaleimide, is a powerful tool for creating such functional hydrogels.

Polymers like hyaluronic acid (HA), dextran, and poly(ethylene glycol) (PEG) can be functionalized with maleimide groups. nih.govnih.govnih.gov These maleimide-functionalized polymers can then be crosslinked into a hydrogel network, often by reacting them with thiol-containing molecules. This Michael-type addition reaction proceeds under cytocompatible conditions, allowing for the encapsulation of living cells directly within the hydrogel as it forms. nih.gov

Key Research Findings in Maleimide-Functionalized Hydrogels:

Hydrogel Base PolymerCrosslinking ChemistryApplicationKey FindingReference
Hyaluronic Acid (HA)Thiol-Maleimide3D Liver Cell CultureFacilitated conjugation of ECM-mimicking peptides to support cell viability and function. nih.gov
Dextran (Dex)Thiol-Maleimide & EnzymatichMSC Culture & Adipogenic DifferentiationHydrogel stiffness could be tuned by adjusting crosslinking density, supporting high cell viability over 14 days. nih.gov
Poly(ethylene glycol) (PEG)Thiol-MaleimideProtein & Cell DeliveryMaleimide crosslinking showed improved reaction kinetics and created a robust vehicle for delivering therapeutic proteins and cells. nih.govnih.gov

Furthermore, the maleimide groups on the polymer backbone provide convenient handles for covalently attaching bioactive peptides, such as the RGD sequence, which promotes cell adhesion. nih.gov This allows researchers to create customized microenvironments that can actively direct cell fate, making maleimide-functionalized hydrogels a highly valuable platform for regenerative medicine research. mdpi.com

Surface Modification Strategies for Bio-Interfaces

The development of advanced bio-interfaces, materials designed to interact with biological systems, is a cornerstone of progress in chemical biology research and materials science. A key requirement for these interfaces is the ability to selectively immobilize biomolecules while maintaining their biological activity. "Maleimide, N-chloromethyl-" is a hetero-bifunctional compound with the potential to serve as a valuable tool in the creation of such surfaces. Its utility lies in a two-step modification strategy that first anchors the maleimide functionality to a substrate, followed by the specific conjugation of biomolecules.

This approach leverages the distinct reactivity of the two functional groups within the "Maleimide, N-chloromethyl-" molecule: the N-chloromethyl group and the maleimide ring. The N-chloromethyl group can act as an electrophile, enabling the covalent attachment of the entire molecule to a suitably functionalized surface. Once immobilized, the maleimide group provides a highly selective reaction site for the attachment of thiol-containing biomolecules through a Michael addition reaction.

Two-Step Immobilization Strategy

The primary strategy for utilizing "Maleimide, N-chloromethyl-" in the fabrication of bio-interfaces involves a sequential, two-step process:

Step 1: Surface Grafting via the N-chloromethyl Group

The initial step involves the covalent attachment of "Maleimide, N-chloromethyl-" to a substrate material. This is typically achieved by reacting the N-chloromethyl group with nucleophilic functional groups present on the surface of the material. Common substrates for such modifications include polymers, silica, and metals, which can be pre-functionalized to bear hydroxyl (-OH) or primary amine (-NH2) groups.

The reaction of the N-chloromethyl group with surface hydroxyls proceeds via a nucleophilic substitution, forming a stable ether linkage. Similarly, reaction with surface amines results in the formation of a secondary amine linkage. This "grafting to" approach effectively creates a surface that is densely functionalized with maleimide moieties. The efficiency of this grafting step can be influenced by reaction conditions such as temperature, solvent, and the presence of a base to scavenge the released hydrochloric acid.

Step 2: Biomolecule Immobilization via the Maleimide Group

With the maleimide groups presented on the surface, the second step involves the immobilization of the desired biomolecule. The maleimide group is a highly specific Michael acceptor and readily reacts with sulfhydryl (thiol) groups (-SH) to form a stable thioether bond. This reaction, often referred to as thiol-maleimide "click" chemistry, is highly efficient and can be carried out under mild, aqueous conditions, which is crucial for preserving the structure and function of sensitive biomolecules like proteins and peptides.

Many proteins and peptides contain cysteine residues, which possess a free thiol group, making them ideal candidates for this immobilization strategy. For biomolecules that lack a native thiol group, one can be introduced through genetic engineering or chemical modification. This high degree of specificity minimizes non-specific binding and ensures a controlled orientation of the immobilized biomolecule, which can be critical for its biological activity at the interface.

The following interactive data table summarizes the key aspects of this two-step surface modification strategy.

StepDescriptionSubstrate Functional GroupsCovalent Bond FormedReaction ConditionsBiomolecule Functional Groups
1. Surface Grafting Covalent attachment of "Maleimide, N-chloromethyl-" to the substrate.Hydroxyl (-OH), Amine (-NH2)Ether, Secondary AmineAnhydrous solvent, elevated temperature, +/- baseN/A
2. Bioconjugation Immobilization of thiol-containing biomolecules to the maleimide-functionalized surface.N/AThioetherAqueous buffer, pH 6.5-7.5, room temperatureThiol (-SH)

Research Findings and Applications

While direct studies focusing solely on "Maleimide, N-chloromethyl-" for bio-interface creation are specific, the principles underpinning this strategy are well-established in the broader field of surface chemistry and bioconjugation. Research has extensively demonstrated the utility of maleimide-functionalized surfaces for the controlled immobilization of a wide array of biomolecules.

For instance, surfaces presenting maleimide groups have been successfully employed to attach enzymes, antibodies, and peptides for applications in biosensors, diagnostic arrays, and cell culture platforms. The ability to control the density and orientation of the immobilized biomolecules through this method is a significant advantage. By tailoring the concentration of "Maleimide, N-chloromethyl-" used in the initial grafting step, the density of the subsequently attached biomolecules can be modulated.

Furthermore, the stability of the thioether bond formed between the maleimide and the thiol group ensures the long-term performance of the bio-interface, even under challenging physiological conditions. This robustness is a critical factor for in vivo applications or for devices that require extended operational lifetimes.

Q & A

Q. What are the established synthetic routes for N-chloromethyl maleimide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Two-step synthesis (common for N-substituted maleimides): (1) Condensation of maleic anhydride with chloromethylamine under anhydrous conditions (e.g., benzene reflux with a Dean-Stark trap to remove water) . (2) Cyclization using acetic anhydride or acetyl chloride as activating agents. Yields (~75–85%) depend on stoichiometric control of chloromethylamine and temperature optimization (60–80°C) .
  • Alternative routes : Palladium-catalyzed cross-coupling of 3,4-dihalomaleimides with chloromethylindium reagents (yields >80%) .
  • Purity validation : Confirm via 1H^1H-NMR (absence of maleic anhydride peaks at δ 6.8–7.2 ppm) and HPLC (retention time consistency with literature) .

Q. How does N-chloromethyl maleimide react with sulfhydryl-containing biomolecules, and what analytical methods are used to monitor conjugation?

Methodological Answer:

  • Thiol-Michael addition : The maleimide’s electron-deficient double bond reacts with thiols (e.g., cysteine residues) at pH 6.5–7.4. Use EDTA in buffers to prevent sulfhydryl oxidation .
  • Monitoring : (1) UV-vis spectroscopy (loss of maleimide absorbance at ~300 nm) . (2) MALDI-TOF MS to detect mass shifts in conjugated proteins . (3) Ellman’s assay to quantify unreacted thiols .

Q. What spectroscopic techniques are critical for characterizing N-chloromethyl maleimide derivatives?

Methodological Answer:

  • Structural confirmation :
  • IR : C=O stretching (1780–1800 cm1^{-1}) and C–Cl vibration (650–750 cm1^{-1}) .
  • 1H^1H-NMR : Maleimide protons (δ 6.7–7.0 ppm) and chloromethyl (–CH2_2Cl) protons (δ 4.2–4.5 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group parameters) resolves substituent geometry and non-covalent interactions .

Advanced Research Questions

Q. How can annulation strategies expand the functional diversity of N-chloromethyl maleimide in materials science?

Methodological Answer:

  • Cycloaddition : Use [2+2] or [4+2] annulation with alkenes/alkynes under Ru or Pd catalysis to generate spirocyclic or fused-ring architectures .
  • Photocatalyzed annulation : Visible-light-mediated reactions (e.g., with eosin Y) enable regioselective C–H functionalization for heterocycle synthesis .
  • Validation : Monitor reaction progress via 13C^{13}C-NMR for new quaternary carbons and HRMS for molecular ion peaks .

Q. What experimental and computational approaches resolve contradictions in maleimide availability on nanoparticle surfaces?

Methodological Answer:

  • Issue : Maleimide groups in PEG-PLGA nanoparticles may embed in the core (only ~50% surface-available) .
  • Experimental fixes :
  • qPAINT imaging : Quantify accessible maleimides using DNA-PAINT super-resolution microscopy .
  • L-cysteine assays : Compare theoretical vs. experimental ligand conjugation efficiency (e.g., 30% maleimide formulation: 9 vs. 293 ligands/NP observed) .
    • Computational modeling : Extended Hückel calculations predict LUMO distribution to optimize maleimide positioning .

Q. How do solvent polarity and copolymer design influence the polymerization of N-chloromethyl maleimide?

Methodological Answer:

  • Solvent effects : In polar solvents (2-butanone), copolymers with methyl methacrylate (MMA) exhibit higher tacticity (syndiotactic bias) vs. non-polar solvents (benzene) .
  • Thermal analysis : DSC reveals TgT_g increases by 15–20°C when maleimide content exceeds 30 mol% due to rigid backbone formation .
  • Kinetic studies : Use 1H^1H-NMR to track monomer consumption and Mayo-Lewis equations to model reactivity ratios (e.g., rMMA=0.8r_{MMA} = 0.8, rmaleimide=0.2r_{maleimide} = 0.2) .

Q. What strategies mitigate side reactions during N-chloromethyl maleimide functionalization in click chemistry?

Methodological Answer:

  • Orthogonal protection : Pre-protect maleimide with furan via Diels-Alder adducts to avoid premature thiol conjugation . Deprotect via retro-DA at 90°C before use .
  • Catalyst selection : Cu(I)-free strain-promoted azide-alkyne cycloaddition (SPAAC) prevents maleimide oxidation .
  • Side reaction monitoring : LC-MS identifies hydrolyzed maleamic acid byproducts (m/z +18) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.